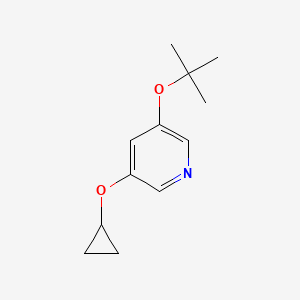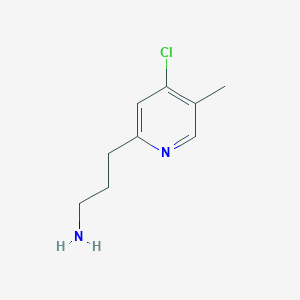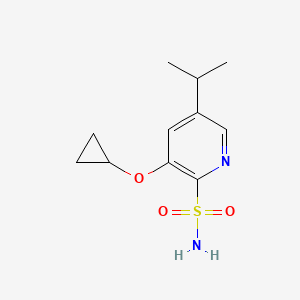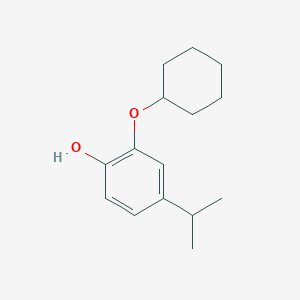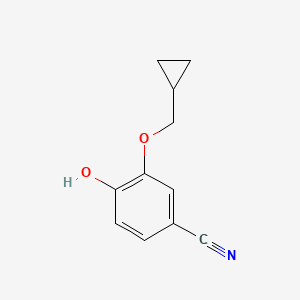
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. The intermediates are carefully purified at each step to ensure the final product meets the required specifications. The use of advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological pathways and cellular processes.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as idiopathic pulmonary fibrosis (IPF).
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, the compound inhibits the phosphorylation of Smad2/3 proteins induced by TGF-β1. This inhibition prevents the formation of the Smad2/3-Smad4 complex, which is essential for the transcriptional regulation of genes involved in epithelial-mesenchymal transformation. By blocking this pathway, the compound reduces the deposition of extracellular matrix components and alleviates fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenethyl]pyridin-2-ol: Another related compound with additional functional groups that may confer different biological activities.
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its potential therapeutic applications, particularly in the treatment of pulmonary fibrosis, highlight its significance in medical research .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI Key |
HWOFHPKZBNXGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





